molecular formula C15H15NO5 B1209398 Acronycidine CAS No. 521-43-7

Acronycidine

Cat. No. B1209398
CAS RN: 521-43-7
M. Wt: 289.28 g/mol
InChI Key: XTCGYRFLVLFRGW-UHFFFAOYSA-N
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Description

Acronycidine is a quinoline alkaloid that is furo [2,3-b]quinoline bearing four methoxy substituents at positions 4, 5, 7, and 8 . It has a role as a plant metabolite and is a natural product found in Sarcomelicope argyrophylla and Medicosma fareana .


Synthesis Analysis

A modular and flexible three-step synthetic strategy has been developed for the synthesis of acridone natural products of biological significance . The tetracyclic core of acridone derivatives has been achieved efficiently in high yield from commercially available anthranilic acid and phenol derivatives via condensation reaction, followed by regioselective annulation . Acridone alkaloids acronycine and noracronycine are synthesized in improved overall yields in fewer steps than the previously reported approaches .


Molecular Structure Analysis

The molecular formula of Acronycidine is C15H15NO5 . The exact mass is 289.10 and the molecular weight is 289.287 .


Chemical Reactions Analysis

The tetracyclic core of acridone derivatives has been achieved efficiently in high yield from commercially available anthranilic acid and phenol derivatives via condensation reaction, followed by regioselective annulation .


Physical And Chemical Properties Analysis

Acronycidine has a molecular weight of 289.28 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass is 289.09502258 g/mol .

Scientific Research Applications

Antitumor and Anticancer Properties

Acronycidine, a member of the acridone alkaloids, has been identified as having significant antitumor and anticancer activities. These properties are attributed to its ability to interfere with the proliferation of cancer cells. The compound has been synthesized through a modular three-step strategy, yielding high-purity acridone derivatives that are biologically significant .

Antiviral Applications

The antiviral properties of Acronycidine are another area of interest. Research has shown that acridone alkaloids can inhibit the replication of certain viruses, making them potential candidates for antiviral drug development. This application is particularly relevant in the context of emerging viral diseases .

Antimalarial Activity

Acronycidine has demonstrated antimalarial properties, which is crucial given the global impact of malaria. The compound’s ability to inhibit the growth of Plasmodium species, which cause malaria, has been a subject of scientific studies. This research contributes to the ongoing efforts to find new treatments for this life-threatening disease .

Enzyme Inhibition

Research has also explored Acronycidine’s role as an enzyme inhibitor. It has shown inhibitory properties against enzymes like dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is involved in cell signaling pathways. Inhibiting such enzymes can have therapeutic implications for various diseases .

Neurodegenerative Disease Treatment

The potential of Acronycidine as a treatment for neurodegenerative diseases is linked to its anti-inflammatory properties and its ability to act as an acetylcholinesterase inhibitor. These characteristics may provide therapeutic benefits for conditions such as Alzheimer’s disease .

Pharmacological Studies and Derivative Compounds

Extensive pharmacological studies have been conducted to investigate the activity of Acronycidine and its derivatives. The exploration of these compounds can enhance their pharmacological benefits, offering new avenues for medicinal applications. In vitro plant cultures present an alternative method for obtaining these alkaloids, which could be a promising direction for future research .

Future Directions

The method used for the synthesis of Acronycidine has been used for the synthesis of atalaphyllidine and 5-hydroxynoracronycine in excellent yields for the first time . This indicates potential future directions in the synthesis of related compounds.

properties

IUPAC Name

4,5,7,8-tetramethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCGYRFLVLFRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200099
Record name Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID10200099
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Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acronycidine

CAS RN

521-43-7
Record name 4,5,7,8-Tetramethoxyfuro[2,3-b]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-43-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acronycidine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30619
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of acronycidine and where is it found?

A1: Acronycidine is a furoquinoline alkaloid, specifically a 4,6,7,8-tetramethoxyfurano-(2', 3'-2, 3)-quinoline []. This natural product was first isolated from the bark of the Australian rainforest tree Melicope fareana F. Muell., belonging to the Rutaceae family []. It has also been found in other Rutaceae species, including Acronychia baueri [] and Maclurodendron species [].

Q2: What is the molecular formula and weight of acronycidine?

A2: Acronycidine has the molecular formula C15H15O5N, giving it a molecular weight of 289.29 g/mol [, ].

Q3: How is acronycidine synthesized?

A3: Acronycidine can be synthesized chemically. One method involves a multi-step process starting with 2,3,5-trimethoxyaniline. This is followed by condensation, methylation, debenzylation, cyclodehydration, and finally dehydrogenation to yield acronycidine [].

Q4: What are some key reactions that acronycidine undergoes?

A4: Acronycidine is susceptible to oxidative demethylation by nitric or nitrous acid, leading to the formation of a 1,4-quinone derivative. This reaction is also observed with several other acronycidine derivatives []. Additionally, 4-O-alkylfuroquinolines, a class of compounds to which acronycidine belongs, can be converted into N-alkylfuroquinolones [].

Q5: What spectroscopic techniques are useful for characterizing acronycidine?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful in characterizing acronycidine and its derivatives. For instance, the NMR spectra of isoacronycidine and other N-alkylquinolones display a characteristic peak in the δ 2.0-4.0 range, attributed to strongly bound water molecules [].

Q6: Are there any studies on the biosynthesis of acronycidine?

A6: Yes, research using radiolabeled precursors has provided insights into acronycidine biosynthesis. Experiments with [4-T]anthranilic acid administered to Acronychia baueri revealed that while related alkaloids skimmianine and acronidine incorporated significant radioactivity, acronycidine showed only feeble radioactivity. This led to the proposal of a partially specific NIH shift occurring during the biosynthesis and provided clues about the order of hydroxyl group introduction in vivo [].

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